molecular formula C7H5ClO3S B7849097 Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate CAS No. 32766-62-4

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate

Cat. No.: B7849097
CAS No.: 32766-62-4
M. Wt: 204.63 g/mol
InChI Key: BXGLGZGJKQGONW-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate: is a chemical compound with the molecular formula C7H5ClO3S. It is a derivative of thiophene, featuring a chlorine atom at the 5-position and a carbonyl group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-chlorothiophene-2-carboxylic acid or its derivatives.

  • Oxidation Reaction: The carboxylic acid is oxidized to form the corresponding oxoacid.

  • Esterification: The oxoacid is then esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods:

  • Batch Process: The compound is produced in batches using reactors equipped with temperature and pressure control systems to ensure consistent quality.

  • Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

  • Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming a different compound.

  • Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidized derivatives of the compound.

  • Reduction Products: Hydroxyl derivatives.

  • Substitution Products: Compounds with different substituents at the chlorine position.

Scientific Research Applications

Chemistry: Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Methyl 2-(5-chlorothiophen-2-yl)acetate: A closely related compound with a similar structure but lacking the oxo group.

  • Methyl 2-(5-oxothiophen-2-yl)acetate: Another thiophene derivative with an oxo group but without the chlorine atom.

Uniqueness: Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is unique due to the presence of both the chlorine atom and the oxo group, which contribute to its distinct chemical properties and reactivity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLGZGJKQGONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275393
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32766-62-4
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32766-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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